N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features an indole, pyridine, and pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyridine-containing pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide analogs: These compounds have similar structures but with slight modifications, such as different substituents on the indole or pyrazole rings.
Other indole-pyrazole derivatives: These compounds share the indole and pyrazole moieties but may have different linkers or additional functional groups.
Uniqueness
This compound is unique due to its specific combination of indole, pyridine, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N5O |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O/c23-17(20-13-3-4-14-11(8-13)5-7-19-14)16-9-15(21-22-16)12-2-1-6-18-10-12/h1-10,19H,(H,20,23)(H,21,22) |
InChI Key |
DEYFTTCGGZBUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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